3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a benzamide group. Thiazole rings are known for their aromatic properties and biological activity, making them a significant scaffold in medicinal chemistry . The presence of a naphthalene group adds to the compound’s stability and potential for interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The naphthalene moiety enhances the compound’s binding affinity and stability, while the benzamide group can form hydrogen bonds with biological targets . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
- 3-chloro-N-(4-(phenyl)thiazol-2-yl)benzamide
- 3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide
Uniqueness
3-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is unique due to the specific combination of its functional groups. The presence of the naphthalene moiety distinguishes it from other thiazole derivatives, providing enhanced stability and potential for stronger interactions with biological targets .
Properties
IUPAC Name |
3-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEOVSVWMJBGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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